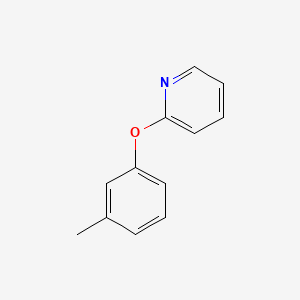

2-(3-Methylphenoxy)pyridine

Beschreibung

2-(3-Methylphenoxy)pyridine is a pyridine derivative characterized by a phenoxy group substituted with a methyl group at the meta position. Its molecular structure combines the aromatic pyridine ring with a substituted phenoxy moiety, making it a versatile intermediate in organic synthesis and catalysis. This compound has been prominently utilized in ruthenium-catalyzed C–H bond functionalization reactions to synthesize biaryl compounds, as demonstrated in recent studies .

In catalytic applications, this compound serves as a directing group, enabling regioselective coupling reactions. For instance, it participates in reactions with 4-bromoanisole under ruthenium catalysis to yield biaryl products. The methyl substituent on the phenoxy group influences electronic and steric properties, which can modulate reaction efficiency and selectivity .

Eigenschaften

CAS-Nummer |

4783-77-1 |

|---|---|

Molekularformel |

C12H11NO |

Molekulargewicht |

185.22 g/mol |

IUPAC-Name |

2-(3-methylphenoxy)pyridine |

InChI |

InChI=1S/C12H11NO/c1-10-5-4-6-11(9-10)14-12-7-2-3-8-13-12/h2-9H,1H3 |

InChI-Schlüssel |

OAWUVCPIXULPNA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)OC2=CC=CC=N2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity and applications of 2-(3-methylphenoxy)pyridine can be contextualized by comparing it with structurally related pyridine derivatives. Key comparisons are outlined below:

2-(3-Fluorophenoxy)pyridine

- Structural Difference: The methyl group in this compound is replaced by a fluorine atom.

- Electronic Effects : Fluorine is electron-withdrawing, while methyl is electron-donating. This contrast significantly impacts catalytic activity.

- Reactivity in Ruthenium-Catalyzed Reactions: In reactions with 4-bromoanisole, 2-(3-fluorophenoxy)pyridine (73n) and this compound (73l) were used as competing substrates. When both compounds were present in equimolar amounts (1.50 mmol each), the product ratio (75lb:75nb) was 1:2.5, favoring the fluorinated derivative due to fluorine’s stronger directing ability . Conversion Rate: Full conversion of 4-bromoanisole was achieved under these conditions .

2-Phenoxypyridine

- Structural Difference: Lacks substituents on the phenoxy ring.

- Electronic Effects: The unsubstituted phenoxy group offers intermediate electronic properties compared to methyl- or fluorine-substituted analogs.

- Reactivity in Catalysis: In a reaction with 2-(3-fluorophenoxy)pyridine (73n) and 2-phenoxypyridine (73a), the product ratio (75lb:75nb) shifted to 1:1.1, indicating reduced selectivity compared to the methyl/fluoro pair . Implication: The absence of substituents diminishes steric and electronic differentiation, leading to less controlled product distributions .

4-(2-Methoxyphenyl)-2-phenylpyridine

- Structural Difference: Features a methoxy group on the phenyl ring and lacks the phenoxy linkage.

- Applications : Primarily studied for safety profiles (e.g., skin/eye irritation protocols) rather than catalytic utility .

Data Table: Comparative Analysis of Pyridine Derivatives

Key Research Findings

Substituent Effects on Catalytic Selectivity: Electron-withdrawing groups (e.g., -F) enhance directing group efficacy in ruthenium-catalyzed reactions, whereas electron-donating groups (e.g., -CH₃) offer moderate selectivity .

Synthetic Utility: this compound’s stability under high-temperature (120°C) and prolonged (20-hour) reaction conditions makes it suitable for industrial-scale synthesis .

Comparative Limitations: Unsubstituted phenoxy derivatives (e.g., 2-phenoxypyridine) exhibit lower selectivity, underscoring the importance of substituents in tuning reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.